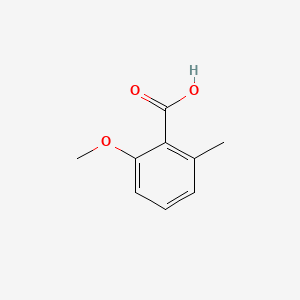

2-Methoxy-6-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118167. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICCJGFEXKNBLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297798 | |

| Record name | 2-Methoxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6161-65-5 | |

| Record name | 2-Methoxy-6-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6161-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006161655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6161-65-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-6-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxy-6-methylbenzoic acid CAS number 6161-65-5 properties

An In-depth Technical Guide to 2-Methoxy-6-methylbenzoic acid (CAS: 6161-65-5)

Introduction

This compound, with CAS number 6161-65-5, is an organic aromatic compound classified as a substituted benzoic acid derivative.[1] It is a significant intermediate in the synthesis of various organic compounds, most notably in the agrochemical and pharmaceutical industries.[1][2] Its primary recognition comes from its role as a crucial building block in the manufacturing of metrafenone, a benzophenone-class fungicide.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its biological relevance.

Chemical and Physical Properties

This compound is a white crystalline solid under standard conditions.[3] The molecule consists of a benzene (B151609) ring substituted with a carboxylic acid group, a methoxy (B1213986) group at position 2, and a methyl group at position 6.[1] This substitution pattern creates steric effects that influence its crystallinity and reactivity.[1]

Identifiers and General Properties

| Property | Value | Source |

| CAS Number | 6161-65-5 | [1][4] |

| Molecular Formula | C₉H₁₀O₃ | [1][3] |

| Molecular Weight | 166.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Methoxy-o-toluic acid, 2-Methyl-6-methoxybenzoic acid, NSC 118167 | [1][3] |

| InChI Key | MICCJGFEXKNBLU-UHFFFAOYSA-N |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 137-138 °C | [1][3][5] |

| 139-143 °C | [6] | |

| Boiling Point | 140 °C (at 18 Torr) | [1][7][8] |

| 295.8 °C (at 760 mmHg) | [3] | |

| Density | 1.168 ± 0.06 g/cm³ | [1][3] |

| Appearance | White crystalline solid | [3] |

| Solubility | Soluble in Methanol (B129727), Ethanol, Ethyl Acetate; Insoluble in Water | [1][3] |

| pKa | 3.74 ± 0.31 (Predicted) | [1][3] |

| Log P | ~1.65 | [1] |

| Flash Point | 119.4 °C | [3] |

| Refractive Index | 1.541 | [3] |

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye damage.[6][9] Some sources also indicate it may be harmful if swallowed and may cause respiratory irritation.[10]

GHS Hazard Information

| Code | Hazard Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation.[6][9] |

| H318 | Causes serious eye damage.[6][9] |

| H335 | May cause respiratory irritation.[10] |

Recommended Handling and Storage

-

Handling: Use in a well-ventilated area with local exhaust.[9] Avoid breathing dust.[10] Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a face shield if necessary.[9] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dark, and dry place.[3][6][9] Keep away from incompatible materials such as oxidizing agents.[9] Recommended storage temperature is room temperature or below (<15°C).[3][6]

Experimental Protocols

Synthesis of this compound

A common and patented method for synthesizing this compound involves a four-step process starting from 2-methyl-6-nitrobenzoic acid.[11]

-

Objective: To reduce the nitro group of the starting material to an amino group.

-

Materials:

-

Raw Material: 2-methyl-6-nitrobenzoic acid or its methyl ester

-

Solvent: Methanol

-

Hydrogen Source: Hydrogen gas (H₂)

-

Catalyst: Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C)

-

-

Procedure:

-

The raw material is dissolved in methanol in a suitable reaction vessel.

-

The catalyst is added to the solution. The weight ratio of raw material to catalyst is typically between 1:0.02 and 1:0.2.[11]

-

The vessel is purged and filled with hydrogen gas.

-

The reaction mixture is stirred under a hydrogen atmosphere until the reduction to 2-amino-6-methylbenzoic acid (or its ester) is complete, which can be monitored by techniques like TLC or LC-MS.

-

Upon completion, the catalyst is removed by filtration. The resulting filtrate is used directly in the next step.[11]

-

-

Objective: To convert the amino group to a hydroxyl group and subsequently esterify the carboxylic acid.

-

Materials:

-

Raw Material: Filtrate from Step 1 (containing 2-amino-6-methylbenzoic acid)

-

Solvent: Methanol

-

Diazotization Reagent: Nitroso sulfuric acid or a nitrous acid ester (e.g., nitrite (B80452) ester formed from an alcohol with 1-5 carbons).[11]

-

-

Procedure:

-

The filtrate from the previous step is maintained in methanol as the solvent.

-

The diazotization reagent is added. The molar ratio of the starting amino compound to the diazotization reagent is typically 1:1.02-1.5.[11]

-

The reaction proceeds through a diazonium salt intermediate, which is then hydrolyzed in the aqueous methanolic solution to form 2-hydroxy-6-methylbenzoic acid.

-

The acidic conditions and methanol solvent facilitate the esterification of the carboxylic acid, yielding methyl 2-hydroxy-6-methylbenzoate.[11]

-

-

Objective: To convert the hydroxyl group to a methoxy group.

-

Materials:

-

Raw Material: Methyl 2-hydroxy-6-methylbenzoate

-

Methylating Agent: Dimethyl sulfate (B86663) (DMS)

-

Base: An appropriate alkali (e.g., sodium hydroxide)

-

-

Procedure:

-

The methyl 2-hydroxy-6-methylbenzoate is dissolved in a suitable solvent.

-

The base is added, followed by the dropwise addition of dimethyl sulfate.

-

The reaction is maintained at a temperature between 30-45°C for 1-2 hours.[11]

-

The reaction yields methyl 2-methoxy-6-methylbenzoate. The progress is monitored until completion.

-

-

Objective: To hydrolyze the methyl ester to the final carboxylic acid product.

-

Materials:

-

Raw Material: Methyl 2-methoxy-6-methylbenzoate

-

Base: Alkali solution (e.g., 30% Sodium Hydroxide)

-

Acid: Sulfuric acid or Hydrochloric acid for pH adjustment

-

-

Procedure:

-

The methyl 2-methoxy-6-methylbenzoate is mixed with an aqueous alkali solution.

-

The mixture is heated to 80-100°C to facilitate hydrolysis.[11]

-

After the reaction is complete, the solution is cooled.

-

The pH of the solution is carefully adjusted to 1-3 using an acid, causing the product to precipitate out of the solution.[1][11]

-

The solid precipitate is collected by filtration, washed, and dried to yield pure this compound.[1][11]

-

Purification and Analysis

-

Purification: For high-purity requirements, recrystallization is an effective method. A suitable solvent system, such as an ethyl ether/petroleum ether or ethanol/water mixture, can be used.[12] For more challenging separations, flash column chromatography over silica (B1680970) gel is a powerful alternative.[12]

-

Analysis: The purity of the final product can be quantitatively assessed using High-Performance Liquid Chromatography (HPLC).[12] Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structural integrity, and melting point analysis, where a sharp melting range indicates high purity, is also a standard method.[12][13]

Applications and Biological Relevance

This compound is a versatile compound primarily used as a pharmaceutical and agrochemical intermediate.[2]

-

Agrochemicals: Its most notable application is as a key precursor in the synthesis of metrafenone , a highly effective fungicide used to protect crops.[1]

-

Pharmaceuticals: It serves as a building block in the development of new Active Pharmaceutical Ingredients (APIs).[2]

-

Organic Synthesis: In a laboratory context, it is used as a reagent to explore new chemical pathways and develop novel compounds.[2]

The biological significance of this compound is indirectly linked to the mechanism of action of the products synthesized from it. For instance, metrafenone, derived from this compound, acts by targeting the cytoskeleton of pathogenic fungi.[1] It disrupts the actin, leading to damage, abnormal branching of the mycelium, and ultimately, the inhibition of fungal growth.[1]

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Conceptual Biological Interaction

Caption: Conceptual mechanism of action for fungicides derived from the title compound.

References

- 1. This compound | 6161-65-5 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. 6161-65-5 | CAS DataBase [chemicalbook.com]

- 5. 6161-65-5 [chembk.com]

- 6. This compound | 6161-65-5 | TCI EUROPE N.V. [tcichemicals.com]

- 7. haihangchem.com [haihangchem.com]

- 8. echemi.com [echemi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. file.bldpharm.com [file.bldpharm.com]

- 11. CN113072441A - Preparation method of this compound - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. 6161-65-5|this compound|BLD Pharm [bldpharm.com]

In-Depth Technical Guide to the Physicochemical Characteristics of 2-Methoxy-6-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-Methoxy-6-methylbenzoic acid, a key intermediate in the synthesis of various organic compounds, including the fungicide metrafenone. This document details its physical and chemical properties, methods for their determination, and its role in relevant biological pathways.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Melting Point | 137-138 °C | [1] |

| Boiling Point | 140 °C at 18 Torr | [1] |

| Acid Dissociation Constant (pKa) | 3.74 ± 0.31 (Predicted) | [1] |

| Density | 1.168 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Methanol; Insoluble in Water | [1] |

| LogP (Octanol-Water Partition Coefficient) | ~1.65 |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound. These are standard laboratory procedures for organic acids and can be adapted for this specific compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Materials:

-

This compound, purified sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

A small sample of dry, purified this compound is finely powdered using a mortar and pestle.[2]

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.[2]

-

The capillary tube is placed in the heating block of the melting point apparatus.[2]

-

The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C per minute, near the expected melting point).[2]

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.[2] A sharp melting range (e.g., within 1-2 °C) is indicative of a pure compound.[2]

Determination of Boiling Point under Reduced Pressure

Given that this compound has a boiling point of 140 °C at a reduced pressure of 18 Torr, a vacuum distillation setup is required for its determination.

Materials:

-

This compound sample

-

Small-scale distillation apparatus (e.g., Hickman still or short-path distillation head)

-

Round-bottom flask

-

Thermometer

-

Heating mantle

-

Vacuum pump and manometer

-

Boiling chips

Procedure:

-

A small sample of this compound is placed in the round-bottom flask along with boiling chips.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed.

-

The system is connected to a vacuum pump, and the pressure is reduced to the desired level (e.g., 18 Torr), monitored by a manometer.

-

The sample is heated gently using a heating mantle.

-

The temperature at which the liquid boils and the vapor condenses on the condenser is recorded as the boiling point at that specific pressure.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by titrating a solution of this compound with a strong base and monitoring the pH change.[3][4]

Materials:

-

This compound

-

Standardized strong base solution (e.g., 0.1 M NaOH)

-

Suitable solvent (e.g., water-methanol mixture, due to low water solubility)

-

pH meter with a combination electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

A precisely weighed amount of this compound is dissolved in a known volume of the chosen solvent system in a beaker.[3]

-

The pH electrode, calibrated with standard buffers, is immersed in the solution.[3]

-

The solution is titrated with the standardized NaOH solution, added in small, known increments from the burette.[3]

-

The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.[3]

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The equivalence point is determined from the steepest part of the curve. The volume of NaOH at the half-equivalence point is then found.

-

The pKa is equal to the pH of the solution at the half-equivalence point.[3]

Determination of Solubility

The shake-flask method followed by a quantitative analysis technique like UV-Vis spectrophotometry is a common method for determining the solubility of a compound in a specific solvent.[5]

Materials:

-

This compound, pure solid

-

Solvents of interest (e.g., water, methanol, ethanol)

-

Shake-flask apparatus or a temperature-controlled shaker

-

Syringe filters (e.g., 0.22 µm)

-

UV-Vis spectrophotometer and cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated in a temperature-controlled environment for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is allowed to settle.

-

A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved solid.[5]

-

The concentration of the dissolved this compound in the filtrate is then determined using a pre-established calibration curve on a UV-Vis spectrophotometer.

-

To create the calibration curve, a series of standard solutions of known concentrations are prepared, and their absorbance at the wavelength of maximum absorbance (λmax) is measured.[6]

Synthesis and Mechanism of Action

This compound is a crucial intermediate in the synthesis of the fungicide metrafenone.[1] The synthesis is a multi-step process starting from 2-methyl-6-nitrobenzoic acid.[7]

Caption: Synthetic workflow for this compound.

Metrafenone, derived from this compound, exhibits its fungicidal activity by targeting the cytoskeleton of pathogenic fungi.[1] Specifically, it disrupts the actin dynamics, leading to abnormal cell growth and inhibiting reproduction.[1]

Caption: Proposed mechanism of action of Metrafenone.

References

- 1. This compound | 6161-65-5 | Benchchem [benchchem.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. edu.rsc.org [edu.rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. CN113072441A - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Methoxy-6-methylbenzoic Acid (C9H10O3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-6-methylbenzoic acid, a key organic intermediate with the chemical formula C9H10O3. The document details its molecular structure, physicochemical properties, a detailed synthesis protocol, and predicted spectral data for identification and characterization. While its primary established role is in the synthesis of the agricultural fungicide metrafenone, this guide also explores its potential, though currently uninvestigated, relevance in drug development by drawing parallels with structurally similar compounds. The mechanism of action of its key derivative, metrafenone, is also elucidated, providing context for its biological activity.

Molecular Structure and Chemical Identity

This compound is an aromatic carboxylic acid. The benzene (B151609) ring is substituted with a carboxyl group, a methoxy (B1213986) group at the ortho position, and a methyl group at the other ortho position. This substitution pattern significantly influences the molecule's chemical reactivity and physical properties.

Molecular Formula: C9H10O3

Molecular Weight: 166.17 g/mol

IUPAC Name: this compound

CAS Number: 6161-65-5

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 166.17 g/mol | [1] |

| Melting Point | Not available in searched literature | |

| Boiling Point | Not available in searched literature | |

| pKa | Not available in searched literature | |

| Solubility | Not available in searched literature |

Experimental Protocols: Synthesis

A detailed protocol for the synthesis of this compound has been described in the patent literature, starting from 2-methyl-6-nitrobenzoic acid. The process involves a four-step reaction sequence.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Detailed Synthesis Protocol

This protocol is adapted from patent literature and describes a laboratory-scale synthesis.

Step 1: Reduction of 2-Methyl-6-nitrobenzoic acid

-

Materials: 2-methyl-6-nitrobenzoic acid, Methanol (B129727), Palladium on carbon (Pd/C) catalyst, Hydrogen gas.

-

Procedure:

-

In a hydrogenation vessel, dissolve 2-methyl-6-nitrobenzoic acid in methanol.

-

Carefully add a catalytic amount of 10% Pd/C.

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 2-4 bar) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.

-

Evaporate the methanol under reduced pressure to obtain crude 2-amino-6-methylbenzoic acid.

-

Step 2 & 3: Diazotization and Hydrolysis

-

Materials: 2-amino-6-methylbenzoic acid, Sulfuric acid, Sodium nitrite (B80452), Water.

-

Procedure:

-

Prepare a dilute solution of sulfuric acid in water and cool it to 0-5 °C in an ice-salt bath.

-

Slowly add the crude 2-amino-6-methylbenzoic acid to the cold acid solution with continuous stirring.

-

Prepare a cold (0-5 °C) aqueous solution of sodium nitrite.

-

Add the sodium nitrite solution dropwise to the amine suspension, maintaining the temperature between 0-5 °C to form the diazonium salt.

-

After the addition is complete, continue stirring for 30 minutes.

-

Slowly heat the reaction mixture to induce hydrolysis of the diazonium salt, which will evolve nitrogen gas.

-

Cool the reaction mixture and extract the product, 2-hydroxy-6-methylbenzoic acid, with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts and evaporate the solvent.

-

Step 4: Methylation

-

Materials: 2-hydroxy-6-methylbenzoic acid, Dimethyl sulfate (B86663), Sodium hydroxide, Water.

-

Procedure:

-

Dissolve the crude 2-hydroxy-6-methylbenzoic acid in an aqueous solution of sodium hydroxide.

-

Cool the mixture and add dimethyl sulfate dropwise while stirring vigorously. Maintain the temperature and pH of the reaction mixture.

-

After the addition, continue stirring until the reaction is complete (monitor by TLC or HPLC).

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~6.8-7.4 | Multiplet | 3H | Aromatic protons |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~2.4 | Singlet | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Carboxylic acid) |

| ~158 | C-OCH₃ |

| ~138 | C-CH₃ |

| ~130 | Aromatic CH |

| ~128 | Aromatic C-COOH |

| ~125 | Aromatic CH |

| ~110 | Aromatic CH |

| ~56 | -OCH₃ |

| ~20 | -CH₃ |

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (Carboxylic acid) |

| 2950-2850 | C-H stretch (Aliphatic) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | C=C stretch (Aromatic) |

| ~1250 | C-O stretch (Aryl ether) |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 166 | [M]⁺ (Molecular ion) |

| 151 | [M - CH₃]⁺ |

| 148 | [M - H₂O]⁺ |

| 135 | [M - OCH₃]⁺ |

| 121 | [M - COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Biological Activity and Mechanism of Action

Role as a Fungicide Precursor

The primary and well-documented biological relevance of this compound is its role as a key intermediate in the synthesis of the fungicide metrafenone . Metrafenone is highly effective against powdery mildew on crops like cereals and grapes.

Mechanism of Action of Metrafenone

Metrafenone exhibits a unique mode of action by targeting the fungal cytoskeleton. Specifically, it disrupts the organization of the actin cytoskeleton. This disruption interferes with several crucial cellular processes in the fungus, including:

-

Hyphal morphogenesis and polarized growth.

-

Establishment and maintenance of cell polarity.

-

Apical vesicle transport.

The disorganization of the actin cytoskeleton leads to abnormal hyphal branching, swelling, and ultimately, the cessation of fungal growth and development.

References

Solubility and Stability of 2-Methoxy-6-methylbenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Methoxy-6-methylbenzoic acid. Due to the limited availability of specific quantitative data for this compound in published literature, this guide also presents data for the closely related and well-studied analogues, benzoic acid and 4-methoxybenzoic acid, to provide a predictive framework and illustrative examples. Furthermore, detailed experimental protocols for determining solubility and assessing stability are provided to empower researchers in generating data for this and other compounds of interest.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Melting Point | 137-138 °C | |

| Boiling Point | 140 °C (18 Torr) | |

| pKa (Predicted) | 3.74 ± 0.31 | |

| Log P (Predicted) | ~1.65 |

Solubility Profile

Qualitative Solubility of this compound

-

Methanol (B129727): Soluble

-

Dimethyl Sulfoxide (DMSO): Soluble (5 mg/mL)

-

Water: Insoluble

Quantitative Solubility Data for Analogous Compounds

To provide a quantitative context, the following tables summarize the solubility of benzoic acid and 4-methoxybenzoic acid in various common solvents at different temperatures. This data can serve as a useful reference for estimating the solubility behavior of this compound, which is expected to have a solubility profile influenced by its aromatic carboxylic acid backbone, with modifications from the methoxy (B1213986) and methyl substituents.

Table 1: Solubility of Benzoic Acid in Various Solvents [2]

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Water | 0 | 0.17 |

| Water | 100 | 5.63 |

| Ethanol | 15 | 47.1 |

| Ethanol | 19.2 | 52.4 |

| Methanol | 23 | 71.5 |

| Acetone | - | Soluble |

| Benzene | - | Soluble |

| Carbon Tetrachloride | - | Soluble |

Table 2: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Solvents at Different Temperatures

| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol |

| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 |

| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 |

| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 |

| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 |

| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 |

| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 |

| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 |

| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 |

| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 |

| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 |

Stability Profile

General Stability of this compound

This compound is generally considered stable under standard laboratory and storage conditions. It is incompatible with strong oxidizing agents.

Stability of Analogous Compounds and Predicted Degradation Pathways

For the related compound, 4-methoxybenzoic acid, the primary degradation pathway under forced hydrolytic conditions (both acidic and basic) is O-demethylation to form 4-hydroxybenzoic acid.[3] Under thermal stress, decarboxylation to form anisole (B1667542) is a potential, though less common, degradation pathway for benzoic acid derivatives.[3]

Based on this, a potential degradation pathway for this compound under harsh acidic or basic conditions could involve the cleavage of the methoxy group.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Materials:

-

This compound (solid)

-

Selected solvents of interest (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical method

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (B78521) (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (e.g., 3%)

-

Temperature-controlled ovens or water baths

-

Photostability chamber

-

pH meter

-

HPLC-UV/MS or other suitable analytical equipment for separation and identification of degradants

Procedure:

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments. A control sample, protected from stress, should be analyzed concurrently.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of acidic solution (e.g., 0.1 N HCl). Heat the mixture (e.g., at 60-80 °C) for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, withdraw a sample, neutralize it, and dilute for analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of basic solution (e.g., 0.1 N NaOH). Follow the same procedure as for acid hydrolysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3%). Keep the mixture at room temperature or slightly elevated temperature and analyze at various time points.

-

Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven (e.g., at 60-80 °C) and analyze at different time points. For solid-state thermal stress, place the powdered compound in an oven.

-

Photolytic Degradation: Expose a sample of the stock solution (and the solid compound) to light in a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis: Analyze the stressed samples and the control sample by a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A mass spectrometer (MS) detector can be used to help identify the structure of the degradants.

4. Data Evaluation: Calculate the percentage of degradation of this compound under each stress condition. Identify and, if possible, quantify the major degradation products. This information is used to establish the degradation profile and pathways of the compound.

Visualizations

Caption: Experimental workflow for assessing solubility and stability.

Caption: Hypothetical degradation pathway of this compound.

References

Spectroscopic Analysis of 2-Methoxy-6-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Methoxy-6-methylbenzoic acid, a significant intermediate in the synthesis of agrochemicals such as the fungicide metrafenone.[1] While comprehensive experimental spectra for this specific compound are not widely available in public databases, this document compiles its known physical properties and presents predicted spectroscopic data based on its chemical structure and analysis of analogous compounds. Furthermore, it outlines detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a solid organic compound of this nature.

Compound Overview

This compound (CAS No. 6161-65-5) is an organic aromatic compound with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1][2] Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group at position 1, a methoxy (B1213986) group at position 2, and a methyl group at position 6. This substitution pattern creates steric hindrance that influences its chemical reactivity and physical properties, such as its melting point of 137–138°C.[1]

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~6.8 - 7.4 | Multiplet | 3H | Ar-H |

| ~3.8 - 4.0 | Singlet | 3H | -OCH₃ |

| ~2.3 - 2.5 | Singlet | 3H | -CH₃ |

Note: The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange. The aromatic protons are expected to show complex splitting patterns due to their coupling with each other. Characteristic peaks for the methoxy and aromatic protons are expected in the ranges of δ 3.8–4.0 ppm and δ 6.5–7.5 ppm, respectively.[1]

¹³C NMR (Carbon-13) NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 175 | C=O (Carboxylic Acid) |

| ~155 - 160 | C-OCH₃ (Aromatic) |

| ~135 - 140 | C-CH₃ (Aromatic) |

| ~110 - 130 | C-H and C-COOH (Aromatic) |

| ~55 - 60 | -OCH₃ |

| ~15 - 20 | -CH₃ |

Infrared (IR) Spectroscopy

Significant IR Absorptions (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500 - 3300 | Broad | O-H Stretch | Carboxylic Acid |

| ~3000 | Medium | C-H Stretch | Aromatic |

| ~2950 | Medium | C-H Stretch | Methyl/Methoxy |

| 1680 - 1720 | Strong | C=O Stretch | Carboxylic Acid |

| 1580 - 1620 | Medium | C=C Stretch | Aromatic Ring |

| 1250 - 1300 | Strong | C-O Stretch | Aryl Ether |

| 1000 - 1100 | Medium | C-O Stretch | Methoxy |

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI)

| m/z Ratio | Interpretation |

| 166 | [M]⁺ (Molecular Ion) |

| 151 | [M - CH₃]⁺ |

| 148 | [M - H₂O]⁺ |

| 135 | [M - OCH₃]⁺ |

| 121 | [M - COOH]⁺ |

| 105 | [M - COOH - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a solid sample like this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure complete dissolution of the sample. Gentle warming or sonication may be applied if necessary.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube and wipe the outside with a lint-free tissue.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which improves the resolution of the spectra.

-

Tune and match the probe for the nucleus being observed (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).

-

Acquire the NMR spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die.

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction (Direct Insertion Probe):

-

Load a small amount of the solid sample (typically less than 1 mg) into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

Introduce the probe into the high-vacuum source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample directly into the ionization chamber.

Data Acquisition:

-

The volatilized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion at a specific m/z value.

-

The data system generates a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound.

References

2-Methoxy-6-methylbenzoic Acid: A Pivotal Building Block for Novel Fungicides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-6-methylbenzoic acid has emerged as a crucial scaffold in the development of modern fungicides, most notably as the key precursor to the highly effective benzophenone (B1666685) fungicide, metrafenone (B1676525). This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships of fungicides derived from this versatile building block. Detailed experimental protocols for the synthesis of this compound and its subsequent conversion to fungicidal compounds are presented, alongside methodologies for in vitro and in vivo biological evaluation. Quantitative data on the efficacy of these compounds against various phytopathogens are summarized in structured tables to facilitate comparative analysis. Furthermore, key synthetic and signaling pathways are visualized using Graphviz diagrams to provide a clear and concise understanding of the underlying chemical and biological processes. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new agrochemical agents.

Introduction

The continuous evolution of fungal resistance to existing agrochemicals necessitates the discovery and development of fungicides with novel modes of action. This compound has proven to be a valuable starting material in this endeavor, leading to the creation of potent fungicidal agents. Its most prominent derivative, metrafenone, has demonstrated exceptional efficacy against powdery mildew in various crops.[1][2] The unique substitution pattern of the benzene (B151609) ring in this compound provides a foundation for the synthesis of a diverse range of benzophenone and other aromatic derivatives with significant biological activity. This guide will delve into the chemistry and biology of fungicides derived from this important building block.

Synthesis of this compound and its Derivatives

The synthesis of this compound is a multi-step process that typically starts from 2-methyl-6-nitrobenzoic acid.[3][4] This intermediate is then used to synthesize various fungicidal compounds, with metrafenone being the most well-documented example.

Synthesis of this compound

The primary route to this compound involves three key steps: reduction of the nitro group, diazotization and hydrolysis to introduce a hydroxyl group, and finally, methylation.

References

- 1. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN113072441A - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Methoxy-6-methylbenzoic Acid: Discovery, Synthesis, and Core Applications

An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, historical development, and synthesis of 2-Methoxy-6-methylbenzoic acid.

Abstract

This compound, a substituted benzoic acid derivative, has emerged as a compound of significant interest, primarily due to its role as a key intermediate in the synthesis of the advanced fungicide, metrafenone (B1676525). This technical guide provides a comprehensive overview of its discovery and history, detailed physicochemical properties, and established experimental protocols for its synthesis. While its primary application lies in agrochemical manufacturing, this document also explores its known biological interactions, offering a valuable resource for professionals in organic synthesis and medicinal chemistry.

Discovery and History

The history of this compound is intrinsically linked to the development of modern agrochemicals in the early 21st century. Its prominence grew substantially with the introduction of the benzophenone-class fungicide, metrafenone, by BASF in 2004.[1] The unique mechanism of action of metrafenone, which targets the cytoskeleton-actin of pathogenic fungi, necessitated the development of efficient synthetic pathways for its precursors, thrusting this compound into the spotlight as a critical building block.[1]

Early synthetic routes to this intermediate were not widely reported, presenting challenges for its sourcing and large-scale production.[1] This scarcity spurred the development of optimized and patented preparation methods, ensuring a stable supply for the agrochemical industry.[1][2] While its recent history is well-documented in the context of metrafenone, the initial discovery and synthesis of this compound likely predate its industrial application, though specific seminal publications are not readily identifiable in modern databases. Its primary role has been as a fine chemical and reagent in organic synthesis.[3]

Physicochemical Properties

This compound is a colorless crystalline solid. A comprehensive summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| CAS Number | 6161-65-5 |

| EC Number | 612-182-4 |

| Melting Point | 137-138 °C |

| Boiling Point | 140 °C at 18 Torr |

| Density | 1.2 ± 0.1 g/cm³ |

| pKa | 3.74 ± 0.31 |

| Solubility | Soluble in methanol (B129727), insoluble in water |

| XLogP3 | 1.7 |

| InChI Key | MICCJGFEXKNBLU-UHFFFAOYSA-N |

| SMILES | O=C(O)C1=C(C)C=CC=C1OC |

Data compiled from various chemical suppliers and databases.[4]

Experimental Protocols: Synthesis of this compound

The most well-documented and industrially significant synthesis of this compound is a multi-step process commencing from 2-methyl-6-nitrobenzoic acid. This pathway involves reduction of the nitro group, diazotization of the resulting amine, methylation, and subsequent hydrolysis.

Multi-step Synthesis from 2-Methyl-6-nitrobenzoic Acid

This synthetic route can be broken down into four key stages:

Step 1: Reduction of 2-Methyl-6-nitrobenzoic Acid to 2-Amino-6-methylbenzoic Acid

-

Reaction: Catalytic hydrogenation is employed to reduce the nitro group to an amine.

-

Protocol:

-

Dissolve 2-methyl-6-nitrobenzoic acid in methanol.

-

Add a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst.

-

The reaction is carried out under a hydrogen atmosphere (0.5-1.5 MPa) at a temperature of 60-90 °C.[2]

-

Monitor the reaction until the starting material is consumed.

-

Filter off the catalyst and remove the solvent to yield 2-amino-6-methylbenzoic acid.

-

Step 2: Diazotization and Hydrolysis to Methyl 2-hydroxy-6-methylbenzoate

-

Reaction: The amino group of 2-amino-6-methylbenzoic acid is converted to a diazonium salt, which is then hydrolyzed to a hydroxyl group. The reaction is performed in methanol, leading to the esterification of the carboxylic acid.

-

Protocol:

-

The 2-amino-6-methylbenzoic acid is treated with a diazotization reagent (e.g., nitroso sulfuric acid or a nitrite (B80452) ester) in methanol at a controlled temperature of 0-15 °C.[2]

-

After the addition of the diazotization reagent, the reaction mixture is heated to 50-66 °C for 4-16 hours.[2]

-

The product, methyl 2-hydroxy-6-methylbenzoate, is isolated.

-

Step 3: Methylation to Methyl 2-methoxy-6-methylbenzoate

-

Reaction: The hydroxyl group of methyl 2-hydroxy-6-methylbenzoate is methylated.

-

Protocol:

-

The methyl 2-hydroxy-6-methylbenzoate is reacted with a methylating agent, such as dimethyl sulfate, in the presence of a base.

-

The reaction is typically carried out at a temperature of 30-45 °C for 1-2 hours.[2]

-

Step 4: Hydrolysis to this compound

-

Reaction: The methyl ester is hydrolyzed to the final carboxylic acid.

-

Protocol:

-

The methyl 2-methoxy-6-methylbenzoate is mixed with an aqueous solution of a base (e.g., sodium hydroxide).

-

The mixture is heated to 80-100 °C to facilitate hydrolysis.[2]

-

After the reaction is complete, the solution is cooled and acidified (pH 1-3) with an acid like sulfuric acid to precipitate the product.[2]

-

The resulting solid, this compound, is collected by filtration and dried.

-

Below is a diagram illustrating the workflow for this synthetic pathway.

Biological Activity and Mechanism of Action

The primary documented biological relevance of this compound is as a precursor to the fungicide metrafenone. However, there is limited direct research on the intrinsic biological activity of this compound itself.

There is currently no substantial evidence to suggest that this compound is directly involved in or modulates any specific signaling pathways in mammalian systems. Its primary role remains that of a chemical intermediate.

Conclusion

This compound is a compound whose historical and scientific significance is firmly rooted in its application in industrial organic synthesis. Its role as an essential precursor to the fungicide metrafenone has driven the development of robust and efficient synthetic methodologies. While its own biological activity is not extensively characterized, its importance in the production of biologically active compounds is undeniable. This guide provides a foundational understanding of this key chemical intermediate for professionals in the fields of chemical research and development. Further investigation into the intrinsic biological properties of this compound could potentially reveal novel applications beyond its current use.

References

Technical Whitepaper: Synthesis and Mechanism of the Metrafenone Core Structure

Audience: Researchers, scientists, and drug development professionals.

Abstract: Metrafenone (B1676525) is a highly effective fungicide from the benzophenone (B1666685) chemical class, primarily utilized for the control of powdery mildew in crops like cereals and grapes.[1][2][3] Its unique mode of action, which involves the disruption of the fungal actin cytoskeleton, distinguishes it from other fungicides and makes it a valuable tool in resistance management.[2][4][5] This document provides an in-depth technical guide on the synthesis of the core metrafenone structure, focusing on the key chemical intermediates and the pivotal acylation reaction. Detailed experimental protocols, quantitative data, and a visualization of its biochemical pathway are presented for a specialized audience in chemical synthesis and drug development.

Introduction to Metrafenone

Metrafenone, chemically identified as (3-bromo-6-methoxy-2-methylphenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone, is the first commercial fungicide developed from the benzophenone group.[3][6] It exhibits both preventative and curative properties, inhibiting mycelial growth, leaf penetration, and sporulation of pathogenic fungi.[1][6] Its novel mechanism targets the organization of the actin cytoskeleton, a pathway not affected by other common fungicides, thus showing no cross-resistance with existing treatments.[3][5] Understanding the synthesis of its core benzophenone structure is critical for the development of analogous compounds and for optimizing its production.

The Core Synthetic Strategy: Friedel-Crafts Acylation

The synthesis of benzophenones like metrafenone is commonly achieved via a Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of a substituted benzoyl chloride (an acyl halide) onto an electron-rich aromatic ring, catalyzed by a Lewis acid. For metrafenone, the synthesis converges on the formation of the central ketone bridge between its two highly substituted phenyl rings.

The two primary precursors, therefore, constitute the key intermediates in the final coupling step:

-

Intermediate A: 3-Bromo-6-methoxy-2-methylbenzoyl chloride

-

Intermediate B: 1,2,3-Trimethoxy-5-methylbenzene

The core of the synthesis involves the acylation of Intermediate B with Intermediate A. A similar Friedel-Crafts acylation approach has been noted for the synthesis of metrafenone and the related fungicide, pyriofenone.[7]

Synthesis of the Metrafenone Core Structure

This section details the workflow and a representative experimental protocol for the pivotal Friedel-Crafts acylation step that forms the metrafenone backbone.

Synthesis Pathway Overview

The logical workflow for the synthesis is depicted below. An appropriately substituted benzoyl chloride (Intermediate A) reacts with a substituted benzene (B151609) ring (Intermediate B) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the final benzophenone structure. An acidic workup follows to quench the reaction and purify the product.

Experimental Protocol

The following protocol is a representative procedure for the Lewis acid-catalyzed acylation to form a substituted benzophenone, adapted from established methodologies for similar structures.[8]

-

Reaction Setup: To a cooled (0°C), stirred solution of 1,2,3-trimethoxy-5-methylbenzene (Intermediate B, 1.05 eq) and the acyl chloride, 3-bromo-6-methoxy-2-methylbenzoyl chloride (Intermediate A, 1.0 eq), in an inert solvent such as dichloromethane (B109758) (DCM), add aluminum chloride (AlCl₃, 1.2 eq) portion-wise under a nitrogen atmosphere.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and a 20% HCl solution to decompose the aluminum chloride complex.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid via recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) or by column chromatography to yield the pure metrafenone core structure.

Quantitative Synthesis Data

The following table summarizes representative quantitative data for the synthesis of a related benzophenone structure, which can be used as a benchmark for the synthesis of metrafenone.[8]

| Parameter | Value | Unit | Notes |

| Acyl Chloride (Example) | 0.82 | mol | Limiting Reagent |

| Aromatic Substrate | 1.03 | mol | 1.25 molar equivalents |

| Lewis Acid (AlCl₃) | 1.03 | mol | 1.25 molar equivalents |

| Solvent (DCM) | 2.0 | L | Provides a reaction volume of ~2.4 L |

| Reaction Temperature | 0°C to Room Temp. | °C | Initial cooling followed by ambient temp. |

| Reaction Time | ~16 | hours | Overnight |

| Product Yield (Example) | 84 | % | Based on the limiting acyl chloride reagent |

Mechanism of Action: Disruption of the Fungal Cytoskeleton

Metrafenone's fungicidal activity stems from a novel mode of action that does not involve common targets like sterol biosynthesis or respiration.[4][9] Instead, it disrupts the morphogenesis and polarized growth of fungal hyphae by interfering with the actin cytoskeleton.[5][10]

Pathway of Fungal Inhibition

Detailed cytological analysis shows that metrafenone treatment leads to a rapid delocalization and disruption of the F-actin cap at the growing hyphal tips.[4] This cap is essential for maintaining cell polarity, directing vesicle transport for cell wall synthesis, and enabling the invasive growth of the fungus.[4][5] The loss of this organized actin structure results in observable and lethal deformities, including:

-

Swelling, bursting, and collapse of hyphal tips.[5]

-

Formation of atypical and deformed appressoria (infection structures).[4]

-

Bifurcation of hyphal tips and hyperbranching.[4]

-

Inhibition of haustoria formation, blocking the invasion of the host plant.[4]

This mechanism effectively halts the growth and spread of the fungus.

Visualizing the Mechanism of Action

The following diagram illustrates the logical pathway from metrafenone exposure to fungal cell death.

Conclusion

Metrafenone's efficacy as a fungicide is rooted in its unique benzophenone structure and its novel mechanism of targeting the fungal actin cytoskeleton. The synthesis of its core structure, achieved through a robust Friedel-Crafts acylation of key aromatic intermediates, is a critical process for its production. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for chemists and biologists working on the development of new agrochemicals and antifungal agents, highlighting the importance of understanding both the chemical synthesis and the biological action of such compounds.

References

- 1. fao.org [fao.org]

- 2. greentreechem.com [greentreechem.com]

- 3. apvma.gov.au [apvma.gov.au]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Metrafenone: studies on the mode of action of a novel cereal powdery mildew fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metrafenone | C19H21BrO5 | CID 6451057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyriofenone: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 8. 3-BROMO-4''-METHOXYBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 9. Metrafenone Fungicide - Effective Plant Disease Control [cnagrochem.com]

- 10. researchgate.net [researchgate.net]

The Biological Versatility of 2-Methoxy-6-methylbenzoic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-methylbenzoic acid, a substituted aromatic carboxylic acid, serves as a pivotal intermediate in the synthesis of various biologically active compounds. Its structural framework offers a versatile scaffold for chemical modifications, leading to a diverse range of derivatives with potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a focus on antifungal, anti-inflammatory, and herbicidal properties. The content herein summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development in this area.

Antifungal Activity

The most prominent biological role of this compound is as a key precursor in the industrial synthesis of the fungicide metrafenone.[1][2] Metrafenone is highly effective against powdery mildew in various crops.[1] The antifungal mechanism of metrafenone, and by extension the interest in its precursors, lies in its ability to disrupt the fungal cytoskeleton.[1]

Mechanism of Action: Disruption of Fungal Cytoskeleton

Metrafenone's mode of action involves interference with the normal morphogenesis of fungal hyphae. It specifically targets the actin cytoskeleton, leading to the disintegration of actin filaments. This disruption results in abnormal branching of the mycelium, slowed growth, and ultimately, inhibition of the pathogenic fungus.[1]

Quantitative Antifungal Data

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Methyl Caffeate | Candida albicans | 128 | [3] |

| Methyl 2-nitrocinnamate | Candida albicans | 128 | [3] |

| Methyl biphenyl-2-carboxylate | Candida albicans | 128-256 | [3] |

| 2-Octanoylbenzohydroquinone | Candida krusei | 2 | [4] |

| 2-Octanoylbenzohydroquinone | Rhizopus oryzae | 4 | [4] |

| Thioureide of 2-(4-methylphenoxymethyl) benzoic acid | Candida albicans | 15.6 - 62.5 | [5] |

| Thioureide of 2-(4-methylphenoxymethyl) benzoic acid | Aspergillus niger | 15.6 - 62.5 | [5] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.

1. Preparation of Antifungal Solutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO).

-

Perform serial two-fold dilutions in a liquid growth medium, such as RPMI-1640, to achieve a range of desired concentrations.

2. Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar (B569324) medium.

-

Prepare a standardized suspension of the fungus in sterile saline or broth, adjusting the concentration to a defined turbidity (e.g., 0.5 McFarland standard).

3. Assay Procedure:

-

Dispense 100 µL of each compound dilution into the wells of a 96-well microtiter plate.

-

Add 100 µL of the fungal inoculum to each well.

-

Include a positive control (medium with fungus, no compound) and a negative control (medium only).

-

Incubate the plate at an appropriate temperature (e.g., 35°C for Candida species) for 24-48 hours.

4. Reading Results:

-

After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Anti-inflammatory Activity

Derivatives of benzoic acid are known to possess anti-inflammatory properties. For instance, 2-(Acetyloxy)-6-methylbenzoic acid, also known as 6-methylaspirin, is a structural analog of aspirin (B1665792) and is presumed to act as an inhibitor of cyclooxygenase (COX) enzymes.[6]

Mechanism of Action: Inhibition of the Arachidonic Acid Pathway

Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes (COX-1 and COX-2). These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, NSAID-like compounds can reduce the inflammatory response.

Quantitative Anti-inflammatory Data

Specific IC50 values for this compound are not well-documented in public literature. The table below presents data for related benzoic acid derivatives to provide a benchmark for potential anti-inflammatory activity.

| Compound/Derivative | Target/Assay | IC50 | Reference |

| 2-(1'-geranyloxy)-4,6,β-trihydroxyacetophenone | Superoxide anion generation (human neutrophils) | < 4 µg/mL | [7] |

| 4-(1'-geranyloxy)-2,6,β-trihydroxyacetophenone | Superoxide anion generation (human neutrophils) | < 4 µg/mL | [7] |

| 5-hydroxy-3,7,3',4'-tetramethoxyflavone | Superoxide anion generation (human neutrophils) | < 4 µg/mL | [7] |

| 5,4'-dihydroxy-3,7,3'-trimethoxyflavone | Superoxide anion generation (human neutrophils) | < 4 µg/mL | [7] |

| 5,4'-dihydroxy-3,7-dimethoxyflavone | Superoxide anion generation (human neutrophils) | < 4 µg/mL | [7] |

| 2,6-bis-(4-hydroxyl-3-methoxybenzylidine) cyclohexanone | Nitric Oxide Inhibition (RAW 264.7 cells) | 4.9 ± 0.3 µM | [8] |

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to assess the anti-inflammatory activity of a compound.

1. Animals:

-

Use a suitable animal model, such as male Wistar rats, weighing between 150-200g.

2. Compound Administration:

-

Administer the test compound intraperitoneally or orally at various doses (e.g., 5, 25, and 125 mg/kg).

-

A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., diclofenac).

3. Induction of Inflammation:

-

After a set time following compound administration (e.g., 40 minutes), inject a 1% solution of carrageenan subplantarly into the right hind paw of each rat to induce localized edema.

4. Measurement of Edema:

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

5. Data Analysis:

-

Calculate the percentage of edema increase and the percentage of edema inhibition for each group compared to the control group.

-

Statistical analysis is performed to determine the significance of the anti-inflammatory effect.

Herbicidal Activity

Certain benzoic acid derivatives are utilized as herbicides.[9] Their mode of action often involves mimicking the natural plant hormone auxin, leading to uncontrolled and disorganized growth, which ultimately results in the death of the plant.[10]

Mechanism of Action: Synthetic Auxins

Herbicides like dicamba, a benzoic acid derivative, function as synthetic auxins.[10] They are recognized by the plant's auxin receptors, leading to an overstimulation of auxin-responsive genes. This causes a cascade of effects including epinastic bending and twisting of stems and leaves, abnormal cell division and elongation, and disruption of normal plant development.[11]

Quantitative Herbicidal Data

| Compound/Derivative | Weed Species | Activity | Reference |

| 3-(pyridin-2-yl)benzenesulfonamide derivative (II7) | Dayflower, Nightshade | Equivalent to bentazon at 60 g/ha vs 1440 g/ha | [12] |

| 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid (V-7) | Arabidopsis thaliana (root growth) | IC50 45x lower than halauxifen-methyl | [13] |

| 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid (V-8) | Broadleaf weeds | Better than picloram (B1677784) at 300 g/ha | [13] |

Experimental Protocol: Herbicidal Activity Screening (Petri Dish Assay)

This in vitro assay is used to evaluate the effect of a compound on seed germination and early seedling growth.

1. Preparation of Test Solutions:

-

Dissolve the test compound in a suitable solvent and prepare a series of dilutions to achieve the desired test concentrations (e.g., 1.0 mg/L).

2. Assay Setup:

-

Place a filter paper in a Petri dish and moisten it with a specific volume of the test solution or a control solution (solvent only).

-

Place a set number of seeds of the target weed species (e.g., barnyard grass, velvetleaf) on the filter paper.

3. Incubation:

-

Seal the Petri dishes and incubate them in a growth chamber under controlled conditions of light and temperature.

4. Evaluation:

-

After a set period (e.g., 7-14 days), measure the percentage of seed germination, root length, and shoot length.

-

Calculate the percentage of inhibition for each parameter compared to the control.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from 2-methyl-6-nitrobenzoic acid or its methyl ester.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on patent literature.

1. Reduction Hydrogenation:

-

2-methyl-6-nitrobenzoic acid is dissolved in methanol.

-

A catalyst (palladium on carbon or platinum on carbon) is added.

-

The mixture is subjected to hydrogenation under pressure (0.5-1.5 MPa) at an elevated temperature (60-90 °C) until the starting material is consumed, yielding 2-amino-6-methylbenzoic acid.

2. Diazotization, Hydrolysis, and Esterification (One-Pot):

-

The reduction product is dissolved in methanol.

-

A diazotization reagent (e.g., nitroso sulfuric acid or a nitrite (B80452) ester) is added at a low temperature (0-15 °C).

-

The reaction mixture is then heated (50-66 °C) for several hours to facilitate hydrolysis and esterification, forming 2-hydroxy-6-methyl benzoate.

3. Methylation:

-

2-hydroxy-6-methyl benzoate is treated with a methylating agent, such as dimethyl sulfate, in the presence of an alkali (e.g., sodium hydroxide (B78521) or potassium carbonate).

-

The reaction is typically carried out at 30-45 °C for 1-2 hours to produce 2-methoxy-6-methyl benzoate.

4. Hydrolysis:

-

The methyl ester is hydrolyzed by heating with an aqueous alkali solution (80-100 °C).

-

After the reaction is complete, the mixture is cooled and acidified (pH 1-3) to precipitate the final product, this compound, which is then filtered and dried.

Conclusion and Future Directions

This compound is a valuable building block, primarily recognized for its role in the synthesis of the potent fungicide metrafenone. While direct quantitative data on the biological activities of the parent acid and its simple derivatives are limited in the public domain, the broader family of benzoic acid derivatives exhibits a wide spectrum of activities, including antifungal, anti-inflammatory, and herbicidal effects. The structure-activity relationship studies on related compounds suggest that modifications to the substituents on the benzene (B151609) ring can significantly modulate their biological efficacy.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives, such as esters and amides. Quantitative screening in antifungal, anti-inflammatory, and herbicidal assays would provide valuable data to establish clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action for any identified active compounds will be crucial for their potential development as novel agrochemicals or therapeutic agents. The experimental protocols and signaling pathways detailed in this guide provide a solid foundation for such future investigations.

References

- 1. Antifungal Activity of Chemical Constituents from Piper pesaresanum C. DC. and Derivatives against Phytopathogen Fungi of Cocoa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 6161-65-5 | Benchchem [benchchem.com]

- 3. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A quantitative structure-activity relationship study of herbicidal analogues of alpha-hydroxy-substituted 3-benzylidenepyrrolidene-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. wssa.net [wssa.net]

- 9. my.ucanr.edu [my.ucanr.edu]

- 10. extension.purdue.edu [extension.purdue.edu]

- 11. Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methoxy-6-methylbenzoic acid from 2-methyl-6-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methoxy-6-methylbenzoic acid, a valuable building block in pharmaceutical and agrochemical research. The synthetic route commences with the readily available 2-methyl-6-nitrobenzoic acid and proceeds through a four-step sequence involving reduction, diazotization, methylation, and hydrolysis. Detailed experimental protocols for each transformation are presented, along with a summary of the physicochemical properties of the key compounds and expected yields. Visual aids in the form of a synthetic pathway overview and a detailed experimental workflow are included to facilitate a clear understanding of the process.

Introduction